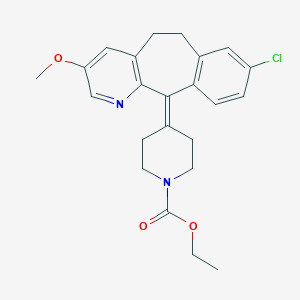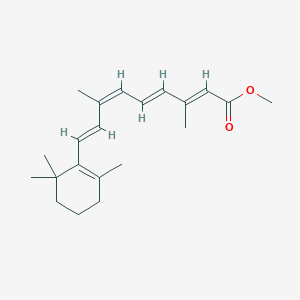![molecular formula C11H14N2O5 B020841 N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide CAS No. 4423-58-9](/img/structure/B20841.png)
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Übersicht
Beschreibung
“N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide” is a small molecule that belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with a nitro group, an acetamide group, and a dihydroxypropane group . The chemical formula is C11H14N2O5 , and its average molecular weight is 254.2393 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, chemical formula, structure, and other characteristics. For this compound, the average molecular weight is 254.2393 , and the chemical formula is C11H14N2O5 .Wissenschaftliche Forschungsanwendungen
N−[(1R,2R)−1,3−dihydroxy−1−(4−nitrophenyl)propan−2−yl]acetamide N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide N−[(1R,2R)−1,3−dihydroxy−1−(4−nitrophenyl)propan−2−yl]acetamide
or DL-THREO-2-ACETAMIDO-L-(4-NITROPHENYL)-L,3-PROPANEDIOL, focusing on six distinct applications:Antibiotic Properties
Corynecin I: has been identified as a chloramphenicol-like antibiotic . It exhibits activity against both Gram-positive and Gram-negative bacteria, with MIC (Minimum Inhibitory Concentration) values ranging from 5.2 to 83 µg/ml for various strains such as S. sonnei, P. vulgaris, K. pneumoniae, and S. aureus . This broad-spectrum antibiotic capability makes it a candidate for further pharmacological studies and potential clinical applications.
Microbiology & Fermentation Industry
The study of Corynecin I’s biosynthesis is relevant to the microbiology and fermentation industry . Understanding the metabolic pathways that lead to its production can inform the development of fermentation processes for large-scale production of similar compounds.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVQDUYOEIAFDM-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
CAS RN |
4618-99-9, 4423-58-9 | |
| Record name | (R*,R*)-(1)-N-(2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC63859 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can the production of Corynecin I be enhanced in Corynebacterium hydrocarboclastus?
A1: Research indicates that Corynebacterium hydrocarboclastus KY 8835, a mutant strain, exhibits enhanced Corynecin I production when grown in an acetate medium. [] This strain achieved a yield of 28mM Corynecin, with over 90% being Corynecin I. [] The addition of potassium chloride (1%) and sodium chloride (1%) to the growth medium further stimulated production. [] Another approach involves utilizing mutants with impaired glycolipid synthesis, such as strain KY 8835, which demonstrated a two-fold increase in Corynecin production compared to the parent strain. []
Q2: What insights do feeding experiments provide regarding the biosynthesis of the propionyl group in Corynecin II?
A3: Feeding experiments using labeled compounds revealed that amino acids like threonine, homoserine, and methionine, as well as α-ketobutyric acid, are incorporated into the propionyl group of Corynecin II. [] Interestingly, while these compounds were effectively incorporated, propionic acid-U-14C exhibited poor incorporation and a high degree of radioactivity randomization within the molecule. [] This suggests a more complex biosynthetic pathway for the propionyl group than direct incorporation of propionic acid.
Q3: How does the glycolipid profile of Corynebacterium hydrocarboclastus relate to Corynecin production?
A4: Mutants of Corynebacterium hydrocarboclastus with reduced glycolipid content, such as strain KY 8834, demonstrate improved Corynecin production. [] This mutation also provides an advantage during fermentation by reducing cell aggregation. [] This suggests a potential link between glycolipid synthesis and Corynecin production pathways within the bacteria.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)









![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)


